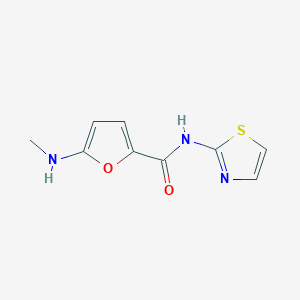

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-

CAS No.: 826991-22-4

Cat. No.: VC17253269

Molecular Formula: C9H9N3O2S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 826991-22-4 |

|---|---|

| Molecular Formula | C9H9N3O2S |

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | 5-(methylamino)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C9H9N3O2S/c1-10-7-3-2-6(14-7)8(13)12-9-11-4-5-15-9/h2-5,10H,1H3,(H,11,12,13) |

| Standard InChI Key | NEJHUDYRWPXPLZ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=C(O1)C(=O)NC2=NC=CS2 |

Introduction

Synthesis and Characterization

The synthesis of this compound typically involves:

-

Formation of the furan ring: This is achieved through cyclization reactions involving aldehydes or ketones.

-

Introduction of the thiazolyl group: The thiazole ring is added via condensation reactions with sulfur-containing reagents.

-

Amidation process: The carboxamide group is introduced through amide bond formation using an amine source.

Characterization methods include:

-

NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical environment of hydrogen and carbon atoms.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and purity.

-

IR Spectroscopy: Identifies functional groups through characteristic absorption bands.

Biological Activity

The structural features of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-, particularly the thiazole and furan rings, indicate potential for bioactivity:

-

Antimicrobial Potential: Compounds containing thiazole rings often exhibit antibacterial and antifungal properties by interfering with microbial enzyme systems.

-

Anticancer Properties: The presence of heterocycles like thiazole suggests possible anticancer activity through inhibition of cell division or induction of apoptosis.

-

Anti-inflammatory Effects: Amides linked to aromatic systems are known to modulate inflammatory pathways.

Further experimental validation is required to confirm these activities.

Applications and Future Research

The compound's heterocyclic framework makes it a promising candidate for:

-

Drug Development: As a scaffold for designing antimicrobial or anticancer agents.

-

Biological Studies: Investigating its interaction with enzymes or receptors.

-

Material Science: Potential use in creating functional materials due to its aromaticity.

Future research should focus on:

-

Comprehensive pharmacological profiling.

-

Toxicological studies to assess safety.

-

Structural optimization to enhance activity.

Limitations and Challenges

-

Limited experimental data are available on this specific compound's biological activity.

-

The synthesis may involve multiple steps, increasing production costs.

-

Potential stability issues due to reactive functional groups like amides and heterocycles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume